molecular formula C18H18N2O5 B2720231 N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide CAS No. 1351588-51-6

N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide

Cat. No.: B2720231
CAS No.: 1351588-51-6
M. Wt: 342.351
InChI Key: QIPYVZJMABVVBO-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide: is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide typically involves the following steps:

    Formation of Benzo[d][1,3]dioxol-5-ylmethanol: This intermediate can be synthesized by reacting benzo[d][1,3]dioxole with formaldehyde in the presence of a base.

    Oxalamide Formation: The benzo[d][1,3]dioxol-5-ylmethanol is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.

    Final Coupling: The oxalyl chloride derivative is coupled with 2-hydroxy-2-phenylpropylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic ring in the benzo[d][1,3]dioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe due to the benzo[d][1,3]dioxole moiety.

Industry:

    Polymer Additives: Used to improve the properties of industrial polymers.

    Coatings: Can be used in the formulation of advanced coatings with enhanced durability.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the oxalamide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

  • Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
  • 1-benzo[1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate

Uniqueness: N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the oxalamide linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-18(23,12-5-3-2-4-6-12)10-19-16(21)17(22)20-13-7-8-14-15(9-13)25-11-24-14/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPYVZJMABVVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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